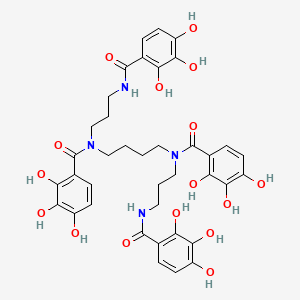
Tetra-thb-spermine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine: is a complex organic compound known for its unique chemical structure and properties It consists of a spermine backbone with four 2,3,4-trihydroxybenzoyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine typically involves the reaction of spermine with 2,3,4-trihydroxybenzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between the spermine and the benzoyl groups. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl moieties can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties and applications.
科学的研究の応用
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, affecting their structure and function. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can be compared with other similar compounds, such as:
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)putrescine: Similar structure but with a putrescine backbone instead of spermine.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)cadaverine: Similar structure but with a cadaverine backbone.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermidine: Similar structure but with a spermidine backbone.
The uniqueness of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine lies in its specific combination of the spermine backbone and the 2,3,4-trihydroxybenzoyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
119493-62-8 |
|---|---|
分子式 |
C38H42N4O16 |
分子量 |
810.8 g/mol |
IUPAC名 |
2,3,4-trihydroxy-N-[3-[(2,3,4-trihydroxybenzoyl)-[4-[(2,3,4-trihydroxybenzoyl)-[3-[(2,3,4-trihydroxybenzoyl)amino]propyl]amino]butyl]amino]propyl]benzamide |
InChI |
InChI=1S/C38H42N4O16/c43-23-9-5-19(27(47)31(23)51)35(55)39-13-3-17-41(37(57)21-7-11-25(45)33(53)29(21)49)15-1-2-16-42(38(58)22-8-12-26(46)34(54)30(22)50)18-4-14-40-36(56)20-6-10-24(44)32(52)28(20)48/h5-12,43-54H,1-4,13-18H2,(H,39,55)(H,40,56) |
InChIキー |
NXLVZDKZEHSFRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
Key on ui other cas no. |
119493-62-8 |
同義語 |
N,N',N'',N'''-tetra(2,3,4-trihydroxybenzoyl)spermine tetra-THB-spermine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















